

Spectroscopic Profile of N-(3-aminopropyl)acetamide: A Technical Guide

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Compound of Interest

Compound Name: *N*-(3-aminopropyl)acetamide

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Abstract

N-(3-aminopropyl)acetamide, also known as N-acetyl-1,3-propanediamine, is a chemical compound of interest in various research and development sectors. Its structure, featuring both a primary amine and an amide functional group, makes it a versatile building block in organic synthesis and a subject of study in biological systems. This technical guide provides a comprehensive overview of the spectroscopic data for **N-(3-aminopropyl)acetamide**, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are also presented to aid in the characterization of this and structurally related molecules.

Chemical Structure and Properties

- IUPAC Name: **N-(3-aminopropyl)acetamide**
- Synonym: N-Acetyl-1,3-propanediamine[1]
- CAS Number: 4078-13-1[1]
- Molecular Formula: C₅H₁₂N₂O[1]
- Molecular Weight: 116.16 g/mol [1]

- Structure:

Spectroscopic Data

A thorough search of scientific literature and chemical databases indicates that while predicted mass spectrometry data is available, detailed experimental ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **N-(3-aminopropyl)acetamide** are not readily found in publicly accessible, peer-reviewed sources. The following sections provide expected spectral characteristics based on the compound's structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. ^1H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **N-(3-aminopropyl)acetamide** is expected to show distinct signals for the different types of protons present in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms.

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
$\text{CH}_3\text{-C=O}$	~1.9 - 2.1	Singlet	3H
-NH-C=O	~7.5 - 8.5	Broad Triplet	1H
$\text{-C(=O)NH-CH}_2\text{-}$	~3.1 - 3.3	Quartet	2H
$\text{-CH}_2\text{-CH}_2\text{-CH}_2\text{-}$	~1.6 - 1.8	Quintet	2H
$\text{-CH}_2\text{-NH}_2$	~2.7 - 2.9	Triplet	2H
-NH_2	~1.5 - 2.5	Broad Singlet	2H

2.1.2. ^{13}C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Carbon Atom	Predicted Chemical Shift (ppm)
CH ₃ -C=O	~23
-C(=O)NH-CH ₂ -	~37
-CH ₂ -CH ₂ -CH ₂ -	~30
-CH ₂ -NH ₂	~40
-C=O	~172

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)	Intensity
N-H (Amine)	Stretch	3400 - 3250	Medium (two bands for primary amine)
N-H (Amide)	Stretch	3350 - 3180	Medium
C-H (Alkyl)	Stretch	2950 - 2850	Medium to Strong
C=O (Amide I)	Stretch	1680 - 1630	Strong
N-H (Amine)	Bend	1650 - 1580	Medium
N-H (Amide II)	Bend	1570 - 1515	Medium
C-N	Stretch	1250 - 1020	Medium to Weak

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elemental

composition. Predicted mass spectrometry data for various adducts of **N-(3-aminopropyl)acetamide** is available.

Adduct	Predicted m/z
[M+H] ⁺	117.10224
[M+Na] ⁺	139.08418
[M+K] ⁺	155.05812
[M-H] ⁻	115.08768

Experimental Protocols

The following are detailed methodologies for the key experiments cited, adaptable for the characterization of **N-(3-aminopropyl)acetamide**.

NMR Spectroscopy

3.1.1. Sample Preparation

- Weigh approximately 5-10 mg of **N-(3-aminopropyl)acetamide**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterium Oxide (D₂O)) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
- Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

3.1.2. Data Acquisition

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve homogeneity.
- For ^1H NMR:
 - Acquire the spectrum using a standard one-pulse sequence.
 - Typical spectral width: -2 to 12 ppm.
 - Number of scans: 8-16 for a good signal-to-noise ratio.
 - Relaxation delay: 1-5 seconds.
- For ^{13}C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Typical spectral width: 0 to 200 ppm.
 - A higher number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Relaxation delay: 2-5 seconds.

3.1.3. Data Processing

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Perform phase and baseline corrections.
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Reference the chemical shifts to the solvent or internal standard signal.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Record a background spectrum of the clean, empty ATR crystal.
- Place a small drop of liquid **N-(3-aminopropyl)acetamide** directly onto the ATR crystal.
- Acquire the sample spectrum.

3.2.2. Data Acquisition

- Set the spectral range typically from 4000 to 400 cm^{-1} .
- Select an appropriate number of scans (e.g., 16-32) to obtain a good quality spectrum.
- The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (LC-MS)

3.3.1. Sample Preparation

- Prepare a dilute solution of **N-(3-aminopropyl)acetamide** in a suitable solvent compatible with liquid chromatography and mass spectrometry (e.g., methanol, acetonitrile, or water with a small amount of formic acid or ammonium acetate to promote ionization). A typical concentration is in the range of 1-10 $\mu\text{g/mL}$.
- Filter the sample solution through a 0.22 μm syringe filter to remove any particulate matter.

3.3.2. Liquid Chromatography (LC) Conditions

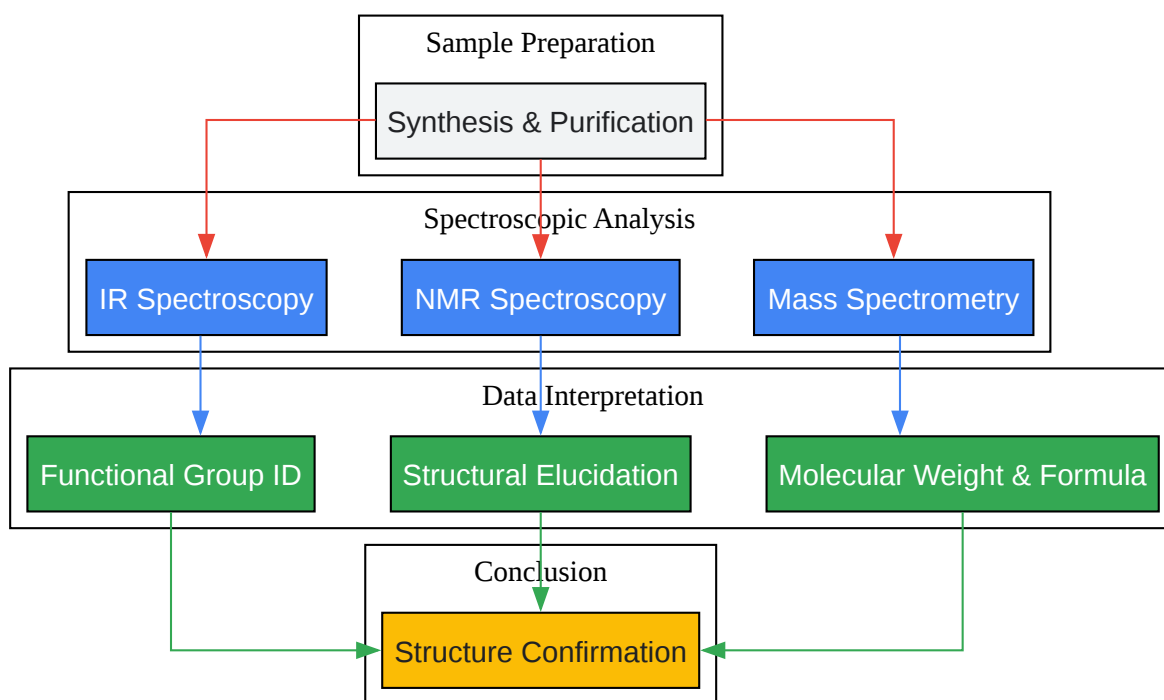
- Column: A C18 reversed-phase column is commonly used for the separation of polar compounds like polyamines.
- Mobile Phase: A gradient elution is often employed, starting with a high percentage of aqueous solvent (e.g., water with 0.1% formic acid) and increasing the percentage of organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
- Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
- Injection Volume: 1-10 μL .

3.3.3. Mass Spectrometry (MS) Conditions

- **Ionization Source:** Electrospray ionization (ESI) is well-suited for polar and thermally labile molecules like **N-(3-aminopropyl)acetamide**. Positive ion mode ($[M+H]^+$) is typically used for amines.
- **Mass Analyzer:** A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.
- **Scan Range:** A scan range of m/z 50-500 is generally sufficient to observe the molecular ion and key fragments.
- **Data Acquisition:** Acquire data in full scan mode to detect all ions within the specified range. For targeted analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and specificity.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a compound like **N-(3-aminopropyl)acetamide**.



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References

- 1. scbt.com [scbt.com]
- To cite this document: BenchChem. [Spectroscopic Profile of N-(3-aminopropyl)acetamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b130360#n-3-aminopropyl-acetamide-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b130360#n-3-aminopropyl-acetamide-spectroscopic-data-nmr-ir-ms)

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